6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride
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Overview
Description
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride is a chemical compound known for its role as a selective, competitive inhibitor of the C1s protease. This compound has garnered attention in scientific research due to its potential therapeutic applications in complement-mediated diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride typically involves a multi-step process. The initial step often includes the formation of the piperazine ring, followed by the introduction of the phenyl group. The pyridine ring is then synthesized and coupled with the piperazine derivative. The final step involves the formation of the carboximidamide group and the conversion to the trihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with potentially different biological activities.
Scientific Research Applications
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its inhibitory effects on the C1s protease and its potential therapeutic applications.
Medicine: Research focuses on its use as a therapeutic agent for complement-mediated diseases, such as autoimmune disorders and inflammatory conditions.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride involves its selective inhibition of the C1s protease. By binding to the substrate recognition site of C1s, the compound prevents the cleavage of downstream components in the classical complement pathway. This inhibition reduces complement activation and subsequent inflammatory responses, making it a potential therapeutic agent for complement-mediated diseases.
Comparison with Similar Compounds
Similar Compounds
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: The base compound without the trihydrochloride salt.
4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: A similar compound lacking the 6-position substitution on the pyridine ring.
Uniqueness
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This compound’s selective inhibition of the C1s protease also distinguishes it from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
1376162-36-5 |
---|---|
Molecular Formula |
C16H22Cl3N5 |
Molecular Weight |
390.7 |
Purity |
95 |
Origin of Product |
United States |
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